molecular formula C11H11NO3 B1415760 Methyl 2-cyano-5-methoxy-3-methylbenzoate CAS No. 94742-93-5

Methyl 2-cyano-5-methoxy-3-methylbenzoate

Cat. No.: B1415760
CAS No.: 94742-93-5
M. Wt: 205.21 g/mol
InChI Key: JJKRBBVZOOUCFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-5-methoxy-3-methylbenzoate typically involves the esterification of 2-cyano-5-methoxy-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may use more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-cyano-5-methoxy-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-methoxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and solubility, affecting its interactions with biological molecules .

Comparison with Similar Compounds

  • Methyl 2-cyano-5-methoxybenzoate
  • Methyl 3-cyano-5-methoxybenzoate
  • Methyl 2-cyano-4-methoxy-3-methylbenzoate

Comparison: Methyl 2-cyano-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the cyano and methoxy groups in specific positions allows for unique interactions and applications compared to its analogs .

Properties

IUPAC Name

methyl 2-cyano-5-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-4-8(14-2)5-9(10(7)6-12)11(13)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKRBBVZOOUCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650728
Record name Methyl 2-cyano-5-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94742-93-5
Record name Methyl 2-cyano-5-methoxy-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94742-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-5-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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